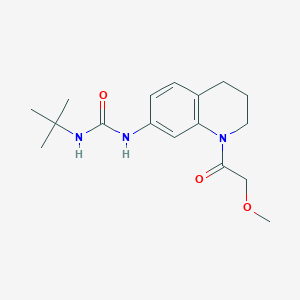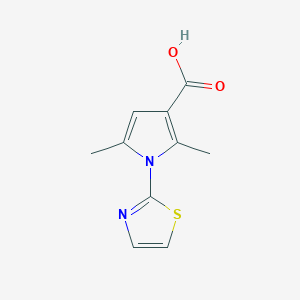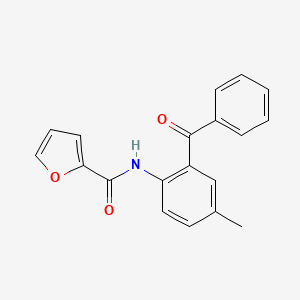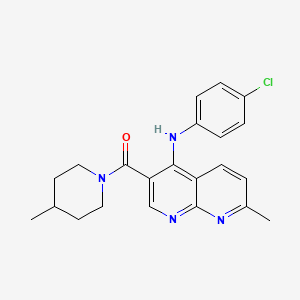
1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as TBU-QUIN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Organic Synthesis and Chemical Properties
Research into the synthesis of urea derivatives, such as those involving tert-butyl groups and quinoline structures, underlines the compound's relevance in organic synthesis. For instance, a study by Kolosov et al. (2015) explores the Biginelli-type synthesis, highlighting the development of novel synthetic pathways for dihydropyrimidinones, which could be related to the synthetic approaches for the compound (Kolosov et al., 2015). Similarly, Snider and Duvall (2005) describe the synthesis of jenamidines, showcasing the utility of tert-butyl and urea functionalities in complex organic molecule construction (Snider & Duvall, 2005).
Pharmacological Applications
The pharmacological relevance of compounds featuring urea derivatives and tert-butyl groups is evidenced by Bianchi et al. (2007), who explored a novel antagonist for the TRPV1 receptor, indicating potential applications in drug development for treating conditions mediated by this receptor (Bianchi et al., 2007). Perković et al. (2016) also contributed to this area by examining urea and bis-urea derivatives of primaquine, showcasing their antiproliferative effects against cancer cell lines, suggesting a potential avenue for cancer therapy research (Perković et al., 2016).
Biochemical Applications
Compounds with similar structural features may also find applications in biochemistry, such as enzyme inhibition studies. Sujayev et al. (2016) investigated tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against various enzymes, which could imply a potential for similar compounds in enzyme-related research or as biochemical tools (Sujayev et al., 2016).
特性
IUPAC Name |
1-tert-butyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)19-16(22)18-13-8-7-12-6-5-9-20(14(12)10-13)15(21)11-23-4/h7-8,10H,5-6,9,11H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFRKZCZSBXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide](/img/structure/B2704092.png)

![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)


![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)
![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2704104.png)
![N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride](/img/structure/B2704105.png)


